Technical Guide: Solubility Profiling of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid in DMSO and Methanol
Technical Guide: Solubility Profiling of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid in DMSO and Methanol
Foreword: The Imperative of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic candidate is fraught with challenges. Among the most critical physicochemical hurdles is aqueous and non-aqueous solubility. Poor solubility can terminate the development of an otherwise potent compound, leading to issues in formulation, bioavailability, and ultimately, clinical efficacy. 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound featuring both a carboxylic acid and a methyl ester, represents a class of structures frequently encountered in medicinal chemistry.[1] Understanding its behavior in common laboratory solvents such as dimethyl sulfoxide (DMSO) and methanol is fundamental for a wide range of preclinical activities, including high-throughput screening, analytical method development, and initial formulation studies.
This guide provides an in-depth analysis of the solubility characteristics of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid. While specific quantitative data for this exact molecule is not prevalent in publicly accessible literature, this document will establish a robust scientific framework for its evaluation. We will delve into the theoretical underpinnings of its expected solubility based on molecular structure, provide a definitive experimental protocol for its empirical determination, and detail the analytical methodologies required for accurate quantification.
Physicochemical Profile of the Analyte
A molecule's solubility is intrinsically linked to its structural and electronic properties. The subject compound, 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid, possesses functional groups that dictate its interaction with various solvents.
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Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The N-H group can act as a hydrogen bond donor.[1]
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Carboxylic Acid: A polar group (-COOH) that is a strong hydrogen bond donor and acceptor, capable of deprotonation to form a carboxylate salt.[2]
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Methyl Ester: A moderately polar group (-COOCH₃) that primarily acts as a hydrogen bond acceptor.
These features suggest a molecule with significant polar character, which is a key determinant of its solubility in polar solvents. A summary of its key computed and experimental properties is presented below.
| Property | Value / Description | Source |
| IUPAC Name | 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid | - |
| Molecular Formula | C₇H₇NO₄ | [3] |
| Molecular Weight | 169.14 g/mol | - |
| Structure (SMILES) | COC(=O)c1cc(nc1)C(=O)O | - |
| pKa (predicted) | ~4-5 (for carboxylic acid) | General chemical knowledge |
| Hydrogen Bond Donors | 2 (N-H from pyrrole, O-H from carboxylic acid) | - |
| Hydrogen Bond Acceptors | 4 (two C=O oxygens, one ester O, one pyrrole N) | - |
Solubility Assessment in DMSO and Methanol
While precise, experimentally determined solubility values (e.g., in mg/mL or molarity) for 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid in DMSO and methanol are not available in the reviewed literature, a qualitative assessment can be derived from first principles of chemical interactions.
Theoretical Solubility Profile
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In Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its potent hydrogen bond accepting capability via the sulfoxide oxygen allows it to effectively solvate the N-H and O-H protons of the analyte. The carboxylic acid proton, in particular, will readily interact with DMSO. Given that DMSO is a standard solvent for dissolving a vast array of compounds for biological screening, it is anticipated that 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid will exhibit high solubility in DMSO. Co-solvents like DMSO are frequently used to enhance the solubility of complex organic molecules.[4]
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In Methanol: Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. It can form hydrogen bonds with the carboxylic acid, the ester carbonyl, and the pyrrole N-H group. This multifaceted interaction capability suggests that 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid will be well-solvated and exhibit good to high solubility in methanol. The solubility of similar carboxylic acids is known to be favorable in alcohols like methanol.
| Solvent | Solvent Type | Key Interactions | Expected Solubility |
| DMSO | Polar Aprotic | Strong H-bond acceptor | High |
| Methanol | Polar Protic | H-bond donor & acceptor | Good to High |
Gold-Standard Protocol: Experimental Solubility Determination
To move beyond theoretical assessment to empirical data, a rigorous experimental protocol is necessary. The Equilibrium Shake-Flask Method is a widely accepted and authoritative technique for determining the thermodynamic solubility of a compound.
Principle of the Method
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents its solubility.
Detailed Experimental Workflow
The following protocol provides a step-by-step guide for determining the solubility of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid.
Step 1: Preparation
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Accurately weigh an excess amount of the solid compound (e.g., 10-20 mg) into several clear glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
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Add a precise volume of the test solvent (DMSO or Methanol) to each vial (e.g., 1.0 mL).
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Prepare at least three replicate vials for each solvent to ensure statistical validity.
Step 2: Equilibration
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Seal the vials securely to prevent solvent evaporation.
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Place the vials in a constant-temperature shaker or orbital incubator set to a standard temperature (e.g., 25 °C).
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Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time required to achieve a stable concentration.
Step 3: Phase Separation
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After equilibration, remove the vials and allow the undissolved solid to settle.
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Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, this is best achieved by:
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Centrifuging the vials at high speed (e.g., 10,000 rpm for 10 minutes).
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Filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents).
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Step 4: Quantification
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Accurately dilute the clarified supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.
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Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Quantification of carboxylic acids in solution is a well-established application for LC methods.[5]
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Analytical Method: Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for quantifying the concentration of small organic molecules like 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid.
Protocol for HPLC Analysis
1. Preparation of Standards:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the diluted samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Chromatographic Conditions (Typical):
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Column: C18, 5 µm, 4.6 x 150 mm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start with a high percentage of A, ramp to a high percentage of B to ensure elution. A typical starting point could be a 5-95% B gradient over 10 minutes.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV-Vis Detector at a wavelength of maximum absorbance (determined by a UV scan, likely in the 250-280 nm range for a pyrrole derivative).
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Column Temperature: 30 °C
3. Analysis and Calculation:
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Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995 for accuracy.
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Inject the diluted unknown samples (in triplicate).
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Determine the concentration of the diluted sample from the calibration curve.
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Calculate the original solubility in the solvent by multiplying the result by the dilution factor.
Caption: HPLC Quantification Workflow for Solubility Measurement.
Conclusion and Forward Look
This guide establishes a comprehensive framework for understanding and determining the solubility of 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid in DMSO and methanol. While a definitive literature value for its solubility is elusive, its molecular structure strongly indicates high solubility in both polar solvents. For researchers and drug development professionals, the provided shake-flask protocol and HPLC quantification method represent a robust, reliable, and scientifically-defensible approach to generating the precise data required for advancing their research. Adherence to these validated methodologies will ensure the production of high-quality, reproducible solubility data, thereby enabling informed decisions in compound screening, formulation, and further development.
References
- Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC. (2024, June 12).
- Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4 - Benchchem. (n.d.). BenchChem.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (2015, January 23). Royal Society of Chemistry.
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C7H7NO4 | CID 12459972 - PubChem. (n.d.).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22).
- carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9). Reddit.
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- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. reddit.com [reddit.com]
- 3. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C7H7NO4 | CID 12459972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
